7-Deazaguanosine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYMOPZHXMVHTA-DAGMQNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977754 | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62160-23-0 | |

| Record name | 7-Deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of 7-Deazaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanosine is a pivotal molecule in contemporary biochemical and pharmaceutical research. As a structural analog of the natural nucleoside guanosine (B1672433), it possesses a unique pyrrolo[2,3-d]pyrimidine core, where the nitrogen atom at the 7-position of the purine (B94841) ring is substituted by a carbon atom. This seemingly subtle alteration imparts significant changes to its chemical and biological properties, making it a valuable tool in the study of nucleic acid structure and function, as well as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure of this compound, including its molecular architecture, biosynthetic pathway, and the experimental methodologies employed for its characterization.

Molecular Structure and Properties

This compound is a ribonucleoside composed of a 7-deazaguanine (B613801) base attached to a β-D-ribofuranose sugar moiety via a C-N glycosidic bond. The systematic IUPAC name for this compound is 2-amino-7-(β-D-ribofuranosyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one.

Core Structural Features:

-

7-Deazaguanine Base: The replacement of the N7 atom with a carbon atom in the purine ring alters the electronic distribution and hydrogen bonding potential of the nucleobase. This modification prevents the formation of Hoogsteen base pairs, which are crucial for certain DNA secondary structures and protein-DNA interactions.

-

Ribose Sugar: The D-ribose sugar is in its furanose (five-membered ring) form and is attached to the deazapurine base via a β-glycosidic linkage at the C1' position of the sugar and the N9 position of the base. The sugar puckering and the orientation of the hydroxyl groups are critical for its incorporation into nucleic acid chains and for its interaction with enzymes.

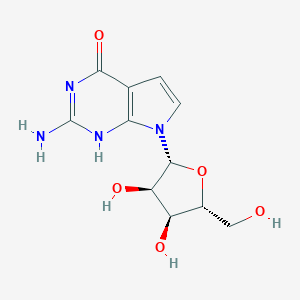

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₄O₅ | [1][2][3] |

| Molecular Weight | 282.25 g/mol | [1][2][3] |

| CAS Number | 62160-23-0 | [1][2][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | >250 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO |

Conformational Analysis

-

Glycosidic Bond Conformation: The nucleobase adopts an anti conformation relative to the ribose sugar.[1] This is the most common conformation for purine nucleosides in standard DNA and RNA helices.

-

Sugar Pucker: The ribose moiety exhibits an N-type (C3'-endo) conformation.[1] This sugar pucker is characteristic of A-form DNA and RNA.

-

5'-Hydroxyl Group Orientation: The exocyclic 5'-hydroxyl group is in an antiperiplanar orientation.[1]

These conformational parameters are crucial for understanding how this compound and its derivatives are accommodated within the active sites of enzymes and how they influence the structure of nucleic acid duplexes.

Biosynthesis of the 7-Deazaguanine Core

This compound is not synthesized de novo in most organisms. However, the biosynthesis of its core heterocyclic base, 7-deazaguanine, is well-characterized, particularly in the context of the synthesis of the hypermodified nucleosides queuosine (B110006) and archaeosine.[5][6] The pathway begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀), which is then incorporated into tRNA.[5][6]

The biosynthetic pathway for preQ₀ is illustrated below:

Caption: Biosynthesis pathway of 7-cyano-7-deazaguanine (preQ₀).

Experimental Protocols

Structural Elucidation by X-ray Crystallography

The determination of the three-dimensional structure of nucleosides and their derivatives at atomic resolution is primarily achieved through single-crystal X-ray diffraction. A general workflow for this process is as follows:

-

Crystallization: High-quality single crystals of the compound of interest are grown from a supersaturated solution. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the molecule is built and then refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles.[1]

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

General Protocol for NMR Analysis:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆). A reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Provides information on the number of different types of protons and their chemical environment. Integration of the signals gives the relative number of protons. Coupling patterns (splitting) reveal information about adjacent protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY reveals proton-proton couplings. HSQC correlates protons with their directly attached carbons. HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

Chemical Synthesis

The chemical synthesis of this compound and its derivatives often involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by glycosylation with a protected ribose derivative. A general synthetic approach is outlined below:

Illustrative Synthetic Workflow:

Caption: General workflow for the chemical synthesis of this compound.

A specific protocol for the synthesis of a related compound, 2-amino-5-cyano-7-(β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-one, highlights a key synthetic strategy involving the condensation of a protected ribofuranosylamine with a suitable pyrimidine precursor.[3]

Role in Cellular Processes and Signaling

7-Deazaguanine derivatives are found in nature as modifications in both DNA and tRNA.[2][5] In tRNA, the hypermodified nucleoside queuosine, derived from a 7-deazaguanine precursor, is located at the wobble position of the anticodon and plays a role in fine-tuning the efficiency and fidelity of translation.[5] In some bacteria and bacteriophages, 7-deazaguanine derivatives are found in DNA, where they are thought to function in a restriction-modification system to protect the host DNA from its own restriction enzymes.[2]

While this compound itself is not a primary signaling molecule in the classical sense, its biosynthesis is intricately linked to primary metabolism, specifically the GTP pool.[5] The enzymes in the biosynthetic pathway of its precursor, preQ₀, represent potential nodes for regulation and crosstalk with other metabolic pathways that utilize GTP, such as folate biosynthesis. The incorporation of 7-deazaguanine derivatives into nucleic acids can be considered a form of cellular signaling, where the modification status of DNA or tRNA conveys information that can modulate gene expression and protein synthesis.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its presence in biologically important modified nucleosides. The replacement of the N7 atom of guanine (B1146940) with a carbon atom fundamentally alters its properties, influencing base pairing, nucleic acid structure, and interactions with proteins. While a definitive crystal structure of the parent molecule remains to be publicly reported, data from related compounds provide a solid framework for understanding its conformational preferences. The elucidation of its biosynthetic pathway has revealed fascinating connections to primary metabolism and has opened up new avenues for research into the roles of modified nucleosides in cellular regulation. The continued study of this compound and its derivatives holds great promise for advancing our understanding of nucleic acid biology and for the development of novel therapeutic strategies.

References

- 1. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-amino-5-cyano-7-(beta-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-one. An important precursor for the synthesis of nucleoside Q and Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative, and antiviral activity of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

The Biosynthesis of 7-Deazaguanine Derivatives in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-deazaguanine (B613801) derivatives represent a fascinating and vital class of modified nucleobases found across all domains of life. In bacteria, these compounds, most notably queuosine (B110006) (Q), play critical roles in tRNA modification, influencing the speed and fidelity of protein translation.[1][2] The biosynthetic pathway leading to these derivatives is a complex and elegant process, involving a unique set of enzymatic reactions that have garnered significant interest for their potential as novel antimicrobial targets. This technical guide provides an in-depth exploration of the core biosynthetic pathway of 7-deazaguanine derivatives in bacteria, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of the involved pathways.

Core Biosynthetic Pathway: From GTP to preQ₀

The biosynthesis of the central precursor, 7-cyano-7-deazaguanine (preQ₀), begins with Guanosine Triphosphate (GTP) and proceeds through a series of four enzymatic steps.[2][3] This pathway is highly conserved among bacteria capable of de novo synthesis.

The key enzymes and transformations in the preQ₀ biosynthetic pathway are:

-

GTP Cyclohydrolase I (FolE/QueD): The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP).[2][3] This reaction is catalyzed by GTP cyclohydrolase I, an enzyme also involved in folate biosynthesis.

-

6-Carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase (QueD): The H₂NTP is then converted to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[4]

-

7-Carboxy-7-deazaguanine (B3361655) (CDG) Synthase (QueE): In a radical S-adenosyl-L-methionine (SAM)-dependent reaction, QueE catalyzes the conversion of CPH₄ to 7-carboxy-7-deazaguanine (CDG).[5][6]

-

7-Cyano-7-deazaguanine (preQ₀) Synthase (QueC): The final step in preQ₀ synthesis involves the ATP-dependent conversion of CDG to preQ₀.[2][7] This reaction proceeds through a 7-amido-7-deazaguanine (ADG) intermediate.[4]

The following diagram illustrates the core biosynthetic pathway from GTP to preQ₀.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PreQ<sub>1</sub> [riboswitch.ribocentre.org]

- 5. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

discovery and history of 7-deazaguanosine

An In-depth Technical Guide to the Discovery and History of 7-Deazaguanosine

This compound is a naturally occurring structural analog of the canonical nucleoside guanosine (B1672433), characterized by the replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom.[1][2] This seemingly subtle alteration has profound implications for the molecule's chemical properties and biological functions, preventing the formation of Hoogsteen base pairs in the major groove of nucleic acids.[2] Its discovery and the subsequent elucidation of its derivatives, most notably queuosine (B110006) (Q), have unveiled a fascinating and unexpected intersection between RNA modification, primary metabolism, and even DNA biology.

The history of this compound is intrinsically linked to the study of transfer RNA (tRNA) modifications. In the late 1960s and early 1970s, researchers identified an unknown modified nucleoside, designated "Nucleoside Q," in the wobble position (position 34) of tRNAs specific for the amino acids histidine, asparagine, aspartic acid, and tyrosine in Escherichia coli. The structure of a precursor to Nucleoside Q was later identified as 7-(aminomethyl)-7-deazaguanosine (B12065839).[3] This discovery marked the formal entry of the 7-deazaguanine (B613801) scaffold into the realm of molecular biology. Further research established that prokaryotes can synthesize these complex molecules de novo from Guanosine-5'-triphosphate (GTP), whereas eukaryotes, lacking the necessary biosynthetic machinery, must acquire the queuine (B138834) base from their diet or gut microbiota, treating it much like a vitamin.[4][5][6] More recently, the 7-deazaguanine story took another surprising turn with the discovery that these modifications, once thought to be exclusive to RNA, are also present in the DNA of diverse bacteria and bacteriophages, where they form part of a novel restriction-modification defense system.[7][8][9]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives like queuosine is a complex process that differs significantly between prokaryotes and eukaryotes.

De Novo Biosynthesis in Bacteria

In bacteria, queuosine is synthesized through a multi-step enzymatic pathway starting from GTP.[1][10] A substantial portion of this pathway occurs independently of tRNA, leading to the formation of the modified base preQ₁ (7-aminomethyl-7-deazaguanine), which is then inserted into the tRNA.[11]

The key steps are as follows:

-

GTP to preQ₀: The pathway begins with GTP, which is also a precursor for essential metabolites like tetrahydrofolate.[5] The first enzyme, GTP cyclohydrolase I (FolE/QueD), is shared with the folate pathway.[1][5] Subsequently, the enzymes QueE, and QueC convert the intermediate into 7-cyano-7-deazaguanine (preQ₀).[1][10]

-

preQ₀ to preQ₁: The nitrile group of preQ₀ is reduced to a primary amine by the NADPH-dependent enzyme QueF, yielding 7-aminomethyl-7-deazaguanine (preQ₁). This four-electron reduction is a biologically unique reaction.[1][11][12]

-

tRNA Insertion: The enzyme tRNA-guanine transglycosylase (TGT) catalyzes the exchange of the guanine (B1146940) base at the wobble position (G34) of target tRNAs (tRNA-Asp, -Asn, -His, -Tyr) with the preQ₁ base.[5][6][11]

-

preQ₁-tRNA to Q-tRNA: Once incorporated into the tRNA, the modification is completed. The enzyme QueA adds an epoxy-dihydroxy-cyclopentyl moiety, and a final reduction step, catalyzed by enzymes like QueG or QueH, yields the mature queuosine (Q) in the tRNA.[5][10]

Eukaryotic Salvage Pathway

Eukaryotes cannot synthesize queuosine de novo and rely on salvaging the nucleobase queuine (q) from dietary sources or their intestinal microflora.[6][10] A dedicated salvage pathway exists to incorporate this micronutrient into tRNA.

-

Uptake: Queuine is transported into the cell.

-

tRNA Insertion: The eukaryotic tRNA-guanine transglycosylase (eTGT), a heterodimer of QTRT1 and QTRT2 subunits, directly exchanges the guanine at the wobble position of the relevant tRNAs for the salvaged queuine base.[10]

Biological Functions and Significance

The presence of queuosine at the wobble position of tRNA has significant functional consequences. It enhances the accuracy and efficiency of translation by stabilizing codon-anticodon interactions.[13][14] Beyond this core role, queuosine modification is implicated in a range of broader biological processes, including cellular stress resistance, proliferation, and tumor growth.[12][15] In pathogenic bacteria, the absence of queuosine biosynthesis can reduce or eliminate virulence, making the pathway an attractive target for novel antibacterial agents.[10][12]

The discovery of 7-deazaguanine derivatives in DNA has opened a new chapter. In organisms like Salmonella enterica, a gene cluster (renamed dpdA-K) orchestrates the insertion of 2'-deoxy-preQ₀ into DNA, which appears to function as a restriction-modification system to protect the bacterium's own genome from foreign DNA.[7][8]

Chemical Synthesis and Analog Development

The total chemical synthesis of this compound and its precursors, such as 7-cyano-7-deazaguanine (preQ₀), has been a subject of interest since their discovery. Early synthetic routes were developed in the 1980s.[16] Modern synthetic strategies often start from precursors like 6-chloro-7-iodo-2-pivaloylamino-7-deazaguanine, which can be coupled with a protected sugar (e.g., threose or ribose) via a Vorbrüggen reaction.[2][17] Further modifications, such as Suzuki-Miyaura cross-coupling reactions, allow for the introduction of various substituents at the 7-position.[17]

The development of synthetic routes has been crucial for creating a wide array of analogs. These analogs are invaluable tools for:

-

Probing biological systems: Electrophile-tethered preQ₁ analogs have been synthesized to covalently bind to and study preQ₁ riboswitches, which are RNA elements that regulate gene expression in response to preQ₁ levels.[13][14][18]

-

Drug discovery: Analogs such as 5-aza-7-deazaguanosine and 8-chloro-7-deazaguanosine have been synthesized and evaluated for antiviral activity.[19][20]

-

Biotechnology: Modified this compound triphosphates are used in the enzymatic synthesis of artificial nucleic acids like Threofuranosyl Nucleic Acid (TNA) to improve polymerase fidelity.[2][21]

Therapeutic and Biotechnological Applications

The unique biological roles of this compound and its derivatives make them and their synthetic analogs promising candidates for therapeutic and biotechnological applications.

Antiviral Activity

Several this compound analogs have demonstrated significant antiviral properties, primarily by acting as biological response modifiers that induce interferon production and activate components of the innate immune system, such as natural killer cells.[20][22]

| Compound | Virus | Model | Dosage (Route) | Outcome | Citation |

| This compound | Semliki Forest virus | Mice | 50-200 mg/kg/day (IP) | Highly protective | [22] |

| This compound | San Angelo virus | Mice | 50-200 mg/kg/day (IP) | Highly protective | [22] |

| This compound | Encephalomyocarditis virus | Mice | ≥100 mg/kg (Oral) | Significant survivor increase | [22] |

| 8-Chloro-7-deazaguanosine | Semliki Forest virus | Mice | 25-100 mg/kg/day (IP) | Majority protected | [20] |

| 8-Chloro-7-deazaguanosine | Rat coronavirus | Suckling Rats | 100 mg/kg/day (IP) | Most protected | [20] |

| 5-Aza-7-deazaguanosine | Yellow Fever Virus (YFV) | Cell Culture | Not specified | Synergistic activity with interferon | [19] |

IP: Intraperitoneal

Notably, this compound was found to be the first orally active nucleoside biological response modifier with broad-spectrum antiviral activity against certain RNA viruses.[22] Its derivative, 8-chloro-7-deazaguanosine, showed reduced toxicity and oral bioavailability, suggesting greater clinical potential.[20]

Other Applications

-

Antibacterial Targets: The bacterial-exclusive de novo biosynthesis pathway for queuosine presents a set of specific enzyme targets (e.g., QueC, QueE, QueF) for the development of new antibiotics.[12]

-

Cancer Research: The precursor molecule preQ₀ has been reported to have anticancer properties.[8]

-

RNA Labeling and Drug Design: The high affinity and specificity of the preQ₁ riboswitch for its ligand make it an attractive target for designing novel antibacterial drugs and a tool for developing RNA labeling technologies.[13][23]

Key Experimental Methodologies

The study of this compound and its derivatives relies on a combination of genetic, biochemical, and analytical chemistry techniques.

Isolation and Analysis of Modified Nucleosides from Nucleic Acids

A common workflow to identify and quantify 7-deazaguanine derivatives in DNA or tRNA involves enzymatic hydrolysis followed by chromatographic separation and mass spectrometry.

Protocol Outline:

-

Nucleic Acid Isolation: High-purity DNA or total tRNA is extracted from the organism of interest.

-

Enzymatic Hydrolysis: The purified nucleic acid is completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Chromatographic Separation: The resulting mixture of nucleosides is separated using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column (e.g., C18). A gradient elution is often employed for optimal separation.

-

Detection and Identification: The eluting nucleosides are detected by UV absorbance (at ~254 nm). Fractions are collected and further analyzed by mass spectrometry (MS) to confirm the identity of known modifications and determine the structure of novel ones by comparing fragmentation patterns to synthetic standards.[5][8]

References

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]

- 3. Structure determination of a nucleoside Q precursor isolated from E. coli tRNA: 7-(aminomethyl)-7-deazaguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Queuine - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. queuosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tRNA queuosine modification is involved in biofilm formation and virulence in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beilstein-journals.org [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. Immunoenhancing properties and antiviral activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

chemical and physical properties of 7-deazaguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazaguanosine, a pyrrolopyrimidine nucleoside analog of guanosine (B1672433), has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, highlighting its potential as a therapeutic agent. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a structural analog of the natural nucleoside guanosine, in which the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification significantly alters the molecule's electronic properties and its ability to engage in certain biological interactions, while retaining its capacity to form Watson-Crick base pairs.[1]

Structure and Nomenclature

-

IUPAC Name: 2-amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

-

Synonyms: 7-Deaza-9-β-D-ribofuranosylguanine, 2-Amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4(5H)-one[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₄O₅ | [2][4] |

| Molecular Weight | 282.25 g/mol | [2][3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >250 °C (decomposes) | [3] |

| Solubility | Soluble in Methanol | |

| Purity | ≥98% (TLC) | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various scientific sources.

Chemical Synthesis of this compound

While biosynthetic routes are well-documented, a common chemical synthesis approach involves the glycosylation of a protected 7-deazaguanine (B613801) base with a protected ribose derivative. A generalized protocol is outlined below.

Workflow for Chemical Synthesis of this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

-

Protection of 7-Deazaguanine: The amino and hydroxyl groups of 7-deazaguanine are protected using appropriate protecting groups (e.g., acyl or silyl (B83357) groups) to prevent unwanted side reactions during glycosylation.

-

Preparation of Protected Ribose: A suitable ribose derivative, typically protected at the hydroxyl groups (e.g., as acetates or benzoates) and activated at the anomeric carbon (e.g., as a halide or acetate), is prepared.

-

Glycosylation: The protected 7-deazaguanine is reacted with the protected ribose derivative in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen conditions (e.g., using a silylating agent and a Lewis acid).[5]

-

Deprotection: The protecting groups on the base and the sugar moieties of the resulting nucleoside are removed under appropriate conditions (e.g., basic hydrolysis for acyl groups, fluoride (B91410) treatment for silyl groups).

-

Purification: The crude this compound is purified by techniques such as silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

A common method for the purification and analysis of this compound and its derivatives involves reversed-phase HPLC.

Methodology:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and gradually increasing the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength of approximately 260 nm is suitable for monitoring the elution of this compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as water or a mixture of water and organic solvent, and filtered before injection.

Analytical Characterization

2.3.1. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and structure of this compound.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is commonly used, typically in the positive ion mode.

-

Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 283.25. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[6]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural characterization of this compound.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the pyrrolopyrimidine base and the ribose sugar moiety. The chemical shifts, coupling constants, and integration of these signals provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, further confirming its structure.

2.3.3. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as water or ethanol.

-

Analysis: The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm). This compound exhibits a characteristic absorption maximum (λmax) in the UV region, which is useful for quantification. The λmax is typically around 259 nm.[7]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, most notably as an antiviral and immunomodulatory agent. Its mechanisms of action often involve the activation of innate immune signaling pathways.

Antiviral and Antitumor Activity

This compound has demonstrated broad-spectrum antiviral activity against various RNA viruses.[8][9] It is also recognized as a purine nucleoside analog with potential antitumor activity, which is thought to be mediated through the inhibition of DNA synthesis and induction of apoptosis in malignant cells.[4][10]

Immunomodulatory Effects and Signaling Pathways

A key mechanism underlying the biological activity of this compound is its ability to stimulate the innate immune system. It acts as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are intracellular receptors that recognize single-stranded RNA viruses.

3.2.1. Toll-Like Receptor 7/8 Signaling Pathway

The activation of TLR7 and TLR8 by this compound initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.

TLR7/8 Signaling Pathway Activated by this compound

Caption: Activation of TLR7/8 by this compound leading to interferon production.

Pathway Description:

-

Recognition: this compound enters the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs), and is recognized by TLR7 and TLR8.

-

Adaptor Recruitment: Upon activation, TLR7/8 recruits the adaptor protein MyD88.

-

Signal Transduction: MyD88 initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6.

-

NF-κB Activation: This pathway leads to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus.

-

IRF7 Activation: The signaling complex also activates the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF7.

-

Gene Expression: Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.

3.2.2. Interferon Induction and Antiviral Response

The production of type I interferons is a critical component of the antiviral response.

Interferon-Mediated Antiviral Response

Caption: The interferon signaling pathway leading to an antiviral state.

Pathway Description:

-

Interferon Binding: Secreted type I interferons bind to the interferon-α/β receptor (IFNAR) on the surface of infected and neighboring cells.

-

JAK/STAT Activation: This binding activates the JAK/STAT signaling pathway.

-

ISG Expression: The activated STAT proteins translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs).

-

Antiviral State: The protein products of ISGs establish an antiviral state within the cell, which involves inhibiting viral replication, promoting apoptosis of infected cells, and activating adaptive immune responses.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Antiviral Drug Development: Its broad-spectrum antiviral activity makes it a lead compound for the development of new antiviral therapies.[9]

-

Cancer Immunotherapy: By stimulating the innate immune system, this compound and its derivatives are being explored as adjuvants in cancer vaccines and as standalone immunotherapeutic agents.

-

Molecular Biology Research: As a modified nucleoside, it is used to study DNA-protein interactions, DNA structure, and the mechanisms of DNA polymerases and other nucleic acid-modifying enzymes.[1]

Conclusion

This compound is a fascinating molecule with a rich profile of chemical, physical, and biological properties. Its ability to potently stimulate the innate immune system through TLR7 and TLR8 has positioned it as a promising candidate for the development of novel antiviral and anticancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important nucleoside analog. Further research into the synthesis of novel derivatives and a deeper understanding of its complex biological activities will undoubtedly unlock its full therapeutic potential.

References

- 1. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]

- 6. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Immunoenhancing properties and antiviral activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

The Natural Occurrence of 7-Deazaguanine in DNA and tRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazaguanine (B613801) and its derivatives are a class of modified nucleobases found naturally in the DNA and tRNA of a wide range of organisms, including bacteria, archaea, and bacteriophages. The substitution of the N7 atom with a carbon atom in the purine (B94841) ring of guanine (B1146940) gives rise to a diverse array of functional modifications that play critical roles in various biological processes. In tRNA, the hypermodified nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G+) are essential for translational accuracy and efficiency, as well as tRNA stability. In DNA, 7-deazaguanine derivatives serve as key components of restriction-modification and anti-restriction systems, protecting the genetic material of bacteria and phages from enzymatic cleavage. This technical guide provides a comprehensive overview of the natural occurrence of 7-deazaguanine in nucleic acids, detailing its biosynthesis, distribution, and biological functions. We present quantitative data on the prevalence of these modifications, detailed experimental protocols for their detection and analysis, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

The canonical four-base genetic alphabet is often an oversimplification of the complex chemical landscape of DNA and RNA. Post-replicative and post-transcriptional modifications of nucleobases significantly expand the functional repertoire of nucleic acids. Among these modifications, the 7-deazaguanine derivatives represent a fascinating and functionally diverse group.

The core structure of 7-deazaguanine involves the replacement of the nitrogen atom at position 7 of the guanine purine ring with a carbon atom. This seemingly subtle change has profound effects on the chemical properties of the nucleobase, including its hydrogen bonding capabilities and susceptibility to enzymatic modification.

This guide will explore the natural world of 7-deazaguanine, focusing on its presence and roles in both DNA and tRNA.

7-Deazaguanine in Transfer RNA (tRNA)

In tRNA, 7-deazaguanine is found in the form of two major hypermodified nucleosides: queuosine and archaeosine.

-

Queuosine (Q): Found at the wobble position (position 34) of tRNAs with GUN anticodons (tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr) in most bacteria and eukaryotes.[1] Queuosine enhances the accuracy and efficiency of translation.[2] Eukaryotes cannot synthesize queuine (B138834) (the base of queuosine) de novo and must obtain it from their diet or gut microbiota.[3]

-

Archaeosine (G+): A signature modification in the tRNA of Archaea, typically located at position 15 in the D-loop.[4][5] Archaeosine is crucial for the structural integrity and stability of archaeal tRNAs, particularly in extremophiles.[4]

Quantitative Data on 7-Deazaguanine Modifications in tRNA

The extent of queuosine and archaeosine modification can vary depending on the organism, developmental stage, and environmental conditions.

| Organism/Cell Type | Nucleic Acid | 7-Deazaguanine Derivative | Level of Modification | Reference |

| Adult Mammals (Liver) | tRNA | Queuosine (Q), Mannosyl-queuosine (manQ), Galactosyl-queuosine (galQ) | Fully modified | [6] |

| Newborn Rat (Liver) | tRNA | Queuosine and its derivatives | Hypomodified | [6] |

| Rat Hepatoma Cell Line | tRNA | Queuosine and its derivatives | Hypomodified | [6] |

| Thermococcus kodakarensis | tRNA | Archaeosine (G+) | Present (essential for thermophily) | [7][8] |

| Methanosarcina mazei | tRNA | Archaeosine (G+) | Present (not essential for viability) | [7][8] |

7-Deazaguanine in DNA

The discovery of 7-deazaguanine derivatives in DNA is a more recent development and has unveiled novel mechanisms of genome protection. These modifications are prevalent in bacteriophages and certain bacteria, where they form part of sophisticated defense and counter-defense systems.

Known 7-deazaguanine derivatives in DNA include:

-

2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0)

-

2'-deoxy-7-amido-7-deazaguanosine (dADG)[9]

-

7-deazaguanine (dG)

-

7-(methylamino)methyl-7-deazaguanine (m-dPreQ1)

-

7-(formylamino)methyl-7-deazaguanine (f-dPreQ1)

-

7-carboxy-7-deazaguanine (dCDG)[10]

-

2'-deoxyarchaeosine (dG+)[11]

These modifications protect phage DNA from host restriction enzymes and are involved in bacterial restriction-modification systems.[12]

Quantitative Data on 7-Deazaguanine Modifications in DNA

The level of guanine replacement by 7-deazaguanine derivatives in DNA can be substantial, in some cases replacing all guanine residues.

| Organism | Nucleic Acid | 7-Deazaguanine Derivative(s) | Level of Modification | Reference |

| Escherichia phage CAjan | DNA | 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) | 32% of guanines replaced | [10] |

| Campylobacter phage CP220 | DNA | 2'-deoxy-7-amido-7-deazaguanosine (dADG) | 100% of guanines replaced | [10] |

| Halovirus HVTV-1 | DNA | 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1) | 30% of guanines replaced | [10] |

| Enterobacteria phage 9g | DNA | 2'-deoxyarchaeosine (dG+) | 25-27% of guanines replaced | [11] |

| Salmonella enterica serovar Montevideo | DNA | dADG and dPreQ0 | ~1,600 dADG and 10 dPreQ0 per 106 nucleotides | [11] |

| Kineococcus radiotolerans | DNA | dADG and dPreQ0 | ~1,300 dADG and 30 dPreQ0 per 106 nucleotides | [11] |

Biosynthesis of 7-Deazaguanine Derivatives

The biosynthesis of all known 7-deazaguanine derivatives, in both tRNA and DNA, originates from guanosine-5'-triphosphate (GTP) and proceeds through a common intermediate, 7-cyano-7-deazaguanine (preQ0).[13][14]

Biosynthetic Pathway of 7-Deazaguanine Derivatives

Caption: Biosynthesis of 7-deazaguanine derivatives in tRNA and DNA.

Experimental Protocols

The detection and quantification of 7-deazaguanine derivatives in nucleic acids require specialized techniques due to their unique chemical properties and often low abundance.

Analysis of 7-Deazaguanine in DNA by LC-MS/MS

This protocol outlines the general steps for the analysis of 7-deazaguanine modifications in DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. DNA Isolation and Enzymatic Hydrolysis

-

DNA Extraction: Isolate high-quality genomic DNA from the organism of interest using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

Enzymatic Digestion:

-

To 1-10 µg of purified DNA, add a cocktail of nucleases for complete hydrolysis to individual deoxynucleosides. A typical enzyme mix includes Benzonase, DNase I, calf intestine alkaline phosphatase, and phosphodiesterase I.[15]

-

Incubate the reaction mixture at 37°C for 12-16 hours.

-

-

Deproteinization: Remove the enzymes by passing the digest through a 10 kDa molecular weight cutoff filter.[15]

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the filtered hydrolysate onto a reversed-phase C18 HPLC column.

-

Separate the deoxynucleosides using a gradient of a suitable mobile phase, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

-

-

Mass Spectrometry Detection:

-

Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for each canonical and modified deoxynucleoside to ensure accurate identification and quantification.

-

-

Quantification:

-

Generate external calibration curves using synthetic standards of the 7-deazaguanine derivatives of interest.

-

Calculate the amount of each modified nucleoside relative to the total amount of canonical nucleosides.

-

Analysis of Queuosine in tRNA by APB Gel Electrophoresis and Northern Blotting

This method allows for the quantification of the queuosine modification status of specific tRNAs.

5.2.1. RNA Isolation

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA purification kit.

5.2.2. APB Gel Electrophoresis

-

Prepare a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB). The boronic acid moiety interacts with the cis-diol group of the cyclopentenediol side chain of queuosine, retarding the migration of Q-modified tRNA compared to its unmodified counterpart.[16]

-

Denature the RNA samples and run them on the APB gel.

5.2.3. Northern Blotting

-

Transfer the separated RNA from the gel to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific to the tRNA of interest (e.g., tRNAHis).

-

Visualize the bands corresponding to the Q-modified and unmodified tRNA.

-

Quantify the relative intensity of the two bands to determine the percentage of queuosine modification.

Workflow for Nanopore Sequencing of Modified DNA

Oxford Nanopore sequencing offers a direct method for detecting DNA modifications, including 7-deazaguanine derivatives, without the need for amplification.

Caption: Experimental workflow for detecting DNA modifications using Nanopore sequencing.

Conclusion and Future Perspectives

The natural occurrence of 7-deazaguanine derivatives in DNA and tRNA highlights the remarkable chemical diversity and functional sophistication of nucleic acids. These modifications are not mere chemical curiosities but are integral to fundamental biological processes, from ensuring the fidelity of protein synthesis to mediating the intricate arms race between bacteria and their viral predators.

The continued development of sensitive analytical techniques, such as advanced mass spectrometry and single-molecule sequencing, will undoubtedly uncover a wider range of 7-deazaguanine modifications and their biological contexts. For drug development professionals, the enzymes involved in the biosynthesis and incorporation of these modified bases represent potential targets for novel antimicrobial agents. Furthermore, the unique properties of 7-deazaguanine-modified nucleic acids offer exciting possibilities for applications in synthetic biology and nanotechnology. A deeper understanding of this fascinating class of modified nucleobases will continue to provide valuable insights into the dynamic and multifaceted world of nucleic acid biology.

References

- 1. Production and purification of endogenously modified tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. Frontiers | Modification mapping by nanopore sequencing [frontiersin.org]

- 6. Determination of queuosine derivatives by reverse-phase liquid chromatography for the hypomodification study of Q-bearing tRNAs from various mammal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. jdc.jefferson.edu [jdc.jefferson.edu]

- 12. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Queuosine‐modified tRNAs confer nutritional control of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Deazaguanosine in tRNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazaguanosine derivative, queuosine (B110006) (Q), is a hypermodified nucleoside found at the wobble position (37) of tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine. This modification is crucial for translational fidelity and efficiency. Unlike the canonical guanosine (B1672433), queuosine's unique chemical structure, featuring a 7-deazaguanine (B613801) core, profoundly influences codon-anticodon interactions, tRNA stability, and the overall regulation of protein synthesis. This technical guide provides an in-depth exploration of the biosynthesis of queuosine, the enzymatic machinery involved, its functional implications in translation, and its role in cellular stress responses. Detailed experimental protocols for the detection and quantification of queuosine, along with quantitative data on its impact, are presented to facilitate further research and therapeutic development.

Introduction to Queuosine: A Unique tRNA Modification

Queuosine is a vital post-transcriptional modification in the anticodon loop of specific tRNAs.[1][2][3] It is found in bacteria and most eukaryotes, with the notable exceptions of yeast and archaea.[3][4] Eukaryotes, however, cannot synthesize queuine (B138834)—the nucleobase of queuosine—de novo and are dependent on their diet and gut microbiota for its acquisition.[3][4][5] This metabolic dependency highlights a fascinating link between the microbiome and the host's translational machinery.[6] The presence of queuosine at the wobble position fine-tunes the decoding process, ensuring accurate and efficient protein synthesis.[2][7] Hypomodification of tRNA with queuosine has been linked to various pathological conditions, including cancer and neurological disorders, making the enzymes in its biosynthetic and modification pathways attractive targets for drug development.[1][6]

Biosynthesis and Incorporation of Queuosine into tRNA

The biosynthesis of queuosine is a complex process that differs significantly between bacteria and eukaryotes. Bacteria synthesize queuine de novo from guanosine triphosphate (GTP), while eukaryotes salvage queuine from their environment.[3][4][5]

De Novo Biosynthesis in Bacteria

In bacteria, the pathway begins with GTP and proceeds through several enzymatic steps to produce the precursor, 7-aminomethyl-7-deazaguanine (preQ₁).[8][9] This precursor is then inserted into the target tRNA.

The key enzyme in this pathway is tRNA-guanine transglycosylase (TGT) , which catalyzes the exchange of the genetically encoded guanine (B1146940) at position 34 of the anticodon with preQ₁.[9][10][11] Subsequent enzymatic modifications convert the inserted preQ₁ into mature queuosine within the tRNA molecule.[9]

Salvage Pathway in Eukaryotes

Eukaryotes lack the enzymatic machinery for de novo synthesis of queuine.[3][4][5] They must obtain it from dietary sources or their gut microbiome.[3][4][5] The salvaged queuine is then directly incorporated into the tRNA by the eukaryotic TGT in a single-step reaction, replacing the guanine at the wobble position.[3] The eukaryotic TGT is a heterodimeric enzyme, in contrast to the homodimeric bacterial TGT.[9][12]

Functional Role of Queuosine in Translation

The presence of queuosine at the wobble position has profound effects on the efficiency and fidelity of protein synthesis.

Codon Recognition and Translational Speed

Queuosine modification alters the decoding properties of the tRNA. Unmodified tRNAs with a G at the wobble position (G34) often show a preference for codons ending in C over those ending in U.[13][14] Queuosine modification can modulate this preference, often leading to more efficient translation of U-ending codons.[13][14] This suggests that queuosine-modified tRNAs can decode C- and U-ending codons with more equal efficiency.[13] Ribosome profiling studies have shown that the absence of queuosine can either increase or decrease the translational speed of specific codons, depending on the tRNA and the codon context.[15][16] For instance, in some contexts, the absence of Q modification slows the translation of C-ending codons for histidine and aspartic acid, while it speeds up the translation of U-ending codons for asparagine and tyrosine.[15][16]

Translational Fidelity and Frameshifting

Queuosine modification is also critical for maintaining the reading frame during translation.[7][17] The presence of queuosine at the wobble position helps to prevent ribosomal frameshifting, particularly at codons prone to slippage.[7][17] This ensures the synthesis of the correct protein sequence.

Protection from tRNA Cleavage

Queuosine-modified tRNAs exhibit increased resistance to cleavage by certain ribonucleases, such as angiogenin.[1] Angiogenin is a stress-induced ribonuclease that can cleave tRNA in the anticodon loop, leading to the production of tRNA-derived fragments (tRFs) that can inhibit translation.[1] The presence of queuosine in the anticodon loop protects the tRNA from this cleavage, thereby helping to maintain protein synthesis capacity under stress conditions.[1]

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound in tRNA modification.

Table 1: Kinetic Parameters of tRNA-Guanine Transglycosylase (TGT)

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Human | tRNATyr | 0.34 | 5.60 x 10-3 | 1.65 x 104 | [2] |

| Human | Guanine | 0.41 | 5.86 x 10-3 | 1.43 x 104 | [2] |

| E. coli | tRNATyr | 0.41 | 6.80 x 10-3 | 1.66 x 104 | [2] |

| E. coli | Guanine | 0.20 | 6.80 x 10-3 | 3.40 x 104 | [2] |

| Wheat Germ | Guanine | 0.06 | - | - | [18] |

| Wheat Germ | Queuine (KI) | 0.095 | - | - | [18] |

Note: Data for human and E. coli TGT were determined using in vitro transcribed tRNA and [¹⁴C]-guanine incorporation assays.[2]

Table 2: Effect of Queuosine (Q) Deficiency on Codon Reassignment Efficiency

| Codon | Fold Change in Reassignment Efficiency (Q-deficient vs. Q-proficient) | Organism | Reference |

| Asn (AAU) | 1.2-fold increase | E. coli | [12] |

| His (CAU) | No significant change | E. coli | [12] |

| Asp (GAU) | 1.6-fold decrease | E. coli | [12] |

Note: Codon reassignment efficiency was quantified by measuring the fluorescence of a reporter protein.[19]

Table 3: Impact of Queuosine (Q) Modification on Ribosomal A-site Occupancy (Translational Speed)

| Codon | Amino Acid | Change in Occupancy in Q-deficient cells | Implied Change in Translational Speed in Q-deficient cells | Reference |

| GAC | Asp | Increased | Decreased | [16] |

| CAC | His | Increased | Decreased | [16] |

| AAU | Asn | Decreased | Increased | [16] |

| UAU | Tyr | Decreased | Increased | [16] |

Note: Ribosomal A-site occupancy was measured by ribosome profiling. Increased occupancy indicates slower translational speed.[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Transcription of tRNA

This protocol is for the generation of unmodified tRNA transcripts for use in various assays.

Materials:

-

Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter

-

T7 RNA polymerase

-

NTPs (ATP, CTP, GTP, UTP)

-

Transcription buffer (40 mM Tris-HCl, pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)

-

RNase inhibitor

-

DNase I

-

Urea-polyacrylamide gel (8-12%)

-

TBE buffer

-

Phenol:chloroform:isoamyl alcohol

Procedure:

-

Set up the transcription reaction in a final volume of 20-100 µL. Combine transcription buffer, DTT, NTPs, RNase inhibitor, DNA template (approx. 1 µg), and T7 RNA polymerase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the phases.

-

Transfer the aqueous (upper) phase to a new tube and precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

-

Pellet the RNA by centrifugation at high speed for 15-30 minutes at 4°C.

-

Wash the pellet with cold 70% ethanol and air dry.

-

Resuspend the tRNA transcript in RNase-free water.

-

Purify the tRNA transcript by denaturing urea-polyacrylamide gel electrophoresis (PAGE).

-

Excise the band corresponding to the full-length tRNA and elute the RNA from the gel slice overnight in an appropriate elution buffer (e.g., 0.3 M sodium acetate).

-

Precipitate the purified tRNA as described in steps 5-7.

-

Resuspend the purified tRNA in RNase-free water and quantify its concentration.

APB Northern Blot for Queuosine Detection

This method allows for the separation and quantification of queuosine-modified and unmodified tRNAs.

Materials:

-

Total RNA

-

N-acryloyl-3-aminophenylboronic acid (APB)

-

Acrylamide/bis-acrylamide solution

-

Urea

-

TEMED, APS

-

TAE or TBE buffer

-

Hybond-N+ membrane

-

Hybridization buffer

-

³²P-labeled oligonucleotide probe specific to the tRNA of interest

-

Phosphorimager

Procedure:

-

Deacylate total RNA by incubating in 100 mM Tris-HCl (pH 9.0) for 30 minutes at 37°C.

-

Prepare a denaturing polyacrylamide gel (e.g., 10%) containing 5% APB and 8 M urea.

-

Mix the deacylated RNA samples with an equal volume of 2x denaturing loading buffer (containing urea).

-

Load the samples onto the APB gel and run the electrophoresis at 4°C in TAE buffer. The APB will interact with the cis-diol group of queuosine, retarding the migration of the modified tRNA.

-

Transfer the RNA from the gel to a Hybond-N+ membrane using electroblotting.

-

UV-crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.

-

Add the ³²P-labeled oligonucleotide probe and hybridize overnight.

-

Wash the membrane to remove unbound probe.

-

Expose the membrane to a phosphorimager screen and quantify the band intensities for the modified (slower migrating) and unmodified (faster migrating) tRNA species.

Ribosome Profiling to Measure Codon Decoding Speed

This technique provides a snapshot of all the ribosome positions on mRNAs in a cell, allowing for the determination of codon-specific translation rates.

Procedure Outline:

-

Cell Culture and Lysis: Grow cells under the desired conditions (e.g., with and without queuine supplementation). Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Treatment: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.

-

Ribosome Monosome Isolation: Isolate the 80S monosomes (containing the ribosome-protected mRNA fragments, or RPFs) by sucrose (B13894) density gradient centrifugation.

-

RNA Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and then PCR amplify the cDNA library.

-

Deep Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the transcriptome. The density of reads at each codon is proportional to the time the ribosome spends at that position. By comparing the read densities between queuosine-proficient and -deficient cells, the effect of queuosine on the translation speed of specific codons can be determined.

Conclusion and Future Directions

The this compound modification, queuosine, plays a multifaceted and critical role in tRNA function. Its influence extends from the fine-tuning of codon recognition and translational speed to the maintenance of reading frame fidelity and the protection of tRNAs from stress-induced cleavage. The dependence of eukaryotes on external sources for queuine highlights a significant link between the microbiome, diet, and the host's fundamental protein synthesis machinery. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further investigate the intricate mechanisms of queuosine modification and its implications in health and disease. Future research will likely focus on elucidating the precise molecular interactions of queuosine within the ribosome, its role in the translation of specific subsets of mRNAs, and the therapeutic potential of targeting the TGT enzyme and other components of the queuosine pathway for the treatment of cancer and neurological disorders. The continued development of high-throughput techniques for the analysis of tRNA modifications will undoubtedly accelerate our understanding of this fascinating and vital aspect of molecular biology.

References

- 1. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the human tRNA-guanine transglycosylase: Confirmation of the heterodimeric subunit structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GitHub - rnabioco/tRNA004: Nanopore direct tRNA sequencing method refinement and RNA modification benchmarking [github.com]

- 4. Exploiting nanopore sequencing advances for tRNA sequencing of human cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Accurate Profiling and Quantification of tRNA Fragments from RNA-Seq Data: A Vade Mecum for MINTmap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in methods for tRNA sequencing and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accurate Profiling and Quantification of tRNA Fragments from RNA-Seq Data: A Vade Mecum for MINTmap | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]

- 11. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]

- 14. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Purification and properties of guanine, queuine-tRNA transglycosylase from wheat germ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment [frontiersin.org]

An In-depth Technical Guide to the 7-Deazapurine Salvage Pathway: Intracellular Activation and Metabolism of Therapeutic Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurines, also known as pyrrolo[2,3-d]pyrimidines, represent a critical class of purine (B94841) analogs in medicinal chemistry and drug development.[1] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these compounds exhibit altered electronic properties, which can lead to enhanced biological activity.[2] This structural modification has given rise to a number of clinically relevant antiviral and antineoplastic agents.[3] While a dedicated "7-deazapurine salvage pathway" analogous to the canonical purine salvage pathway has not been characterized, the intracellular metabolism of 7-deazapurine nucleoside analogs relies on the recruitment of endogenous cellular enzymes, primarily those involved in purine metabolism. This guide provides a comprehensive overview of the enzymatic activation of 7-deazapurine nucleosides, focusing on the key enzymes, quantitative data, and detailed experimental protocols to elucidate this metabolic pathway.

Core Concepts: A "Salvage-Like" Metabolic Activation

The therapeutic activity of most 7-deazapurine nucleoside analogs is dependent on their intracellular conversion to the corresponding nucleotide mono-, di-, and triphosphates.[3][4] This process can be considered a "salvage-like" pathway, as the cell utilizes pre-formed nucleoside analogs from the extracellular environment and converts them into active nucleotides. The key enzymatic step in this activation cascade is the initial phosphorylation of the 7-deazapurine nucleoside to its 5'-monophosphate derivative.

Key Enzymes in the 7-Deazapurine Metabolic Activation Pathway

The primary enzyme responsible for the initial phosphorylation of many 7-deazapurine adenosine (B11128) analogs is Adenosine Kinase (ADK) .[3][4] ADK is a crucial enzyme in the purine salvage pathway, catalyzing the transfer of a phosphate (B84403) group from ATP to adenosine to form AMP.[5] Several 7-deazapurine nucleosides, including the natural product tubercidin (B1682034), are known substrates and, in some cases, potent inhibitors of ADK.[4][6]

Following the initial phosphorylation by ADK, other cellular kinases, such as nucleoside diphosphate (B83284) kinases (NDPKs), are presumed to catalyze the subsequent phosphorylation steps to the di- and triphosphate forms.[7][8] These activated 7-deazapurine triphosphates can then be incorporated into DNA and RNA by polymerases, leading to the inhibition of nucleic acid synthesis and, ultimately, cytotoxicity or antiviral activity.[3][9]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of 7-deazapurine nucleoside analogs with key enzymes in the metabolic activation pathway.

Table 1: Inhibition of Adenosine Kinase by 7-Deazapurine Analogs

| Compound | Target | IC50 | Assay Type |

| 5-Iodotubercidin | Human Adenosine Kinase | 26 nM | Not specified[10] |

| 5'-amino-5'-deoxy-5-iodotubercidin | Human Adenosine Kinase | < 1 nM | Not specified[10] |

| ABT-702 | Human Adenosine Kinase | 1.7 nM | Not specified[4][10] |

| Toyocamycin | Cyclin-Dependent Kinase 9 (CDK9) | 79 nM | In vitro kinase assay[11] |

| Sangivamycin | Haspin | 4.8% remaining activity @ 500 nM | KINOMEscan[11] |

| Toyocamycin | Haspin | 1.8% remaining activity @ 500 nM | KINOMEscan[11] |

Table 2: Kinetic Parameters for Nucleoside Transport

| Permeant | Cell Line | Km (µM) |

| Adenosine | HeLa | 14 |

| Tubercidin | HeLa | 38 |

| Adenosine | L5178Y (phosphorylating) | 25 |

| Tubercidin | L5178Y (phosphorylating) | 20 |

| Adenosine | L5178Y (non-phosphorylating) | 23 |

| Tubercidin | L5178Y (non-phosphorylating) | 22 |

Data from Plagemann et al., 1982. The study indicates that adenosine and tubercidin are mutually competitive permeants.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the 7-deazapurine salvage-like pathway.

Cellular Uptake Assay for Radiolabeled 7-Deazapurine Nucleosides

This protocol is adapted from standard nucleoside uptake assays and can be used to determine the rate of transport of a radiolabeled 7-deazapurine nucleoside into cells.[13][14]

Materials:

-

Cultured cells (suspension or adherent)

-

Radiolabeled 7-deazapurine nucleoside (e.g., [3H]-Tubercidin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Inhibitor solution (e.g., nitrobenzylthioinosine)

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus or cell lysis buffer

-

Scintillation counter

Procedure:

-

Cell Preparation:

-

For suspension cells, wash and resuspend in assay buffer to a final concentration of 1-2 x 106 cells/mL.

-

For adherent cells, seed in 96-well plates and grow to confluence. On the day of the assay, wash the cells with assay buffer.

-

-

Assay Setup:

-

Add 100 µL of cell suspension or assay buffer (for adherent cells) to each well of a 96-well plate.

-

To determine non-specific uptake, add a high concentration of a known nucleoside transport inhibitor to a subset of wells.

-

-

Initiation of Uptake:

-

Add 50 µL of radiolabeled 7-deazapurine nucleoside at various concentrations to the wells to initiate uptake.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined short time course (e.g., 15, 30, 60, 120 seconds). The time should be within the initial linear range of uptake.

-

-

Termination of Uptake:

-

For suspension cells, rapidly filter the cell suspension through a glass fiber filter and wash with ice-cold assay buffer containing the inhibitor.

-

For adherent cells, aspirate the assay medium and wash the cells rapidly with ice-cold assay buffer containing the inhibitor.

-

-

Quantification:

-

For filtered suspension cells, place the filter in a scintillation vial with scintillation fluid.

-

For adherent cells, lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake from the total uptake to determine the specific uptake.

-

Plot the initial rate of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for transport.

-

In Vitro Adenosine Kinase Assay

This protocol describes a radiometric assay to measure the activity of adenosine kinase and its inhibition by 7-deazapurine analogs.[11]

Materials:

-

Purified recombinant human Adenosine Kinase (ADK)

-

[γ-33P]ATP

-

Adenosine (substrate)

-

7-Deazapurine nucleoside analog (inhibitor)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose filter plates

-

Phosphoric acid (wash buffer)

-

Scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the 7-deazapurine nucleoside analog in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control.

-

Add 20 µL of a solution containing ADK and adenosine in kinase reaction buffer.

-

Initiate the reaction by adding 20 µL of a solution containing ATP and [γ-33P]ATP in kinase reaction buffer.

-

Incubate the plate at 30°C for a time period within the linear range of the reaction (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

-

-

Substrate Capture:

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated adenosine (AMP) will bind to the filter, while the unreacted [γ-33P]ATP will pass through.

-

Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated radioactivity.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of ADK activity for each concentration of the 7-deazapurine analog.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of 7-deazapurine nucleoside analogs on cancer cell lines.[1][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

7-Deazapurine nucleoside analog

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 7-deazapurine nucleoside analog in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-